molecular formula C10H11BrINO2 B14915003 5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide

5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide

Cat. No.: B14915003
M. Wt: 384.01 g/mol
InChI Key: WGYYKFIAMYIUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide typically involves the following steps:

    Iodination: The addition of an iodine atom to the benzene ring.

    Amidation: The formation of the amide bond by reacting the brominated and iodinated benzene derivative with 2-hydroxypropylamine.

The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromine and iodine atoms can be reduced to form dehalogenated derivatives.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the benzene ring.

Scientific Research Applications

5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can form halogen bonds with biological molecules, affecting their function. The hydroxypropyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide
  • 5-bromo-N-(2-hydroxypropyl)-2-nitrobenzenesulfonamide
  • 5-bromo-N-(2-hydroxypropyl)-N-methyl-2-(methylamino)-3-pyridinesulfonamide

Uniqueness

5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which can enhance its reactivity and binding properties. The hydroxypropyl group also contributes to its solubility and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11BrINO2

Molecular Weight

384.01 g/mol

IUPAC Name

5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide

InChI

InChI=1S/C10H11BrINO2/c1-6(14)5-13-10(15)8-4-7(11)2-3-9(8)12/h2-4,6,14H,5H2,1H3,(H,13,15)

InChI Key

WGYYKFIAMYIUKN-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)Br)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.